molecular formula C12H15ClSi B15365343 (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane

Cat. No.: B15365343
M. Wt: 222.78 g/mol
InChI Key: OAXRNWDBJZLZCX-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: is a chemical compound with the molecular formula C12H15ClSi. It is a derivative of phenylethynyl with a chloro and methyl group on the benzene ring and a trimethylsilyl group attached to the ethynyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-2-methylbenzene and trimethylsilyl chloride .

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .

  • Procedure: The base deprotonates the benzene ring, forming a phenyl anion, which then reacts with trimethylsilyl chloride to form the desired product.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The product is purified using techniques such as column chromatography to remove impurities and byproducts.

Chemical Reactions Analysis

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .

  • Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, acetic acid, and water.

  • Reduction: Lithium aluminum hydride, ether.

  • Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.

Major Products Formed:

  • 4-chloro-2-methylbenzoic acid: (from oxidation)

  • 4-chloro-2-methylbenzene: (from reduction)

  • Various substituted phenylethynyl compounds (from substitution reactions)

Scientific Research Applications

(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: It is used in the production of materials and chemicals that require specific functional groups.

Mechanism of Action

The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.

Comparison with Similar Compounds

  • Trimethylsilyl chloride

  • Trimethylsilane

  • Phenylethynyl derivatives

Properties

Molecular Formula

C12H15ClSi

Molecular Weight

222.78 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3

InChI Key

OAXRNWDBJZLZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

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